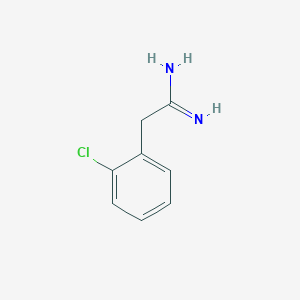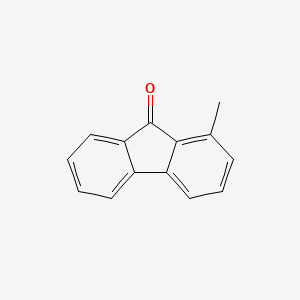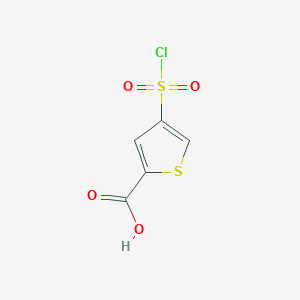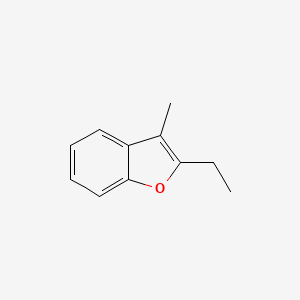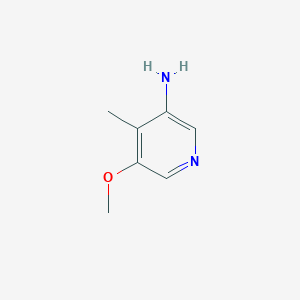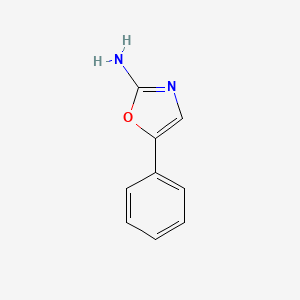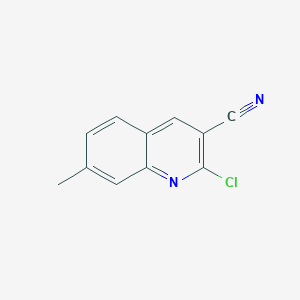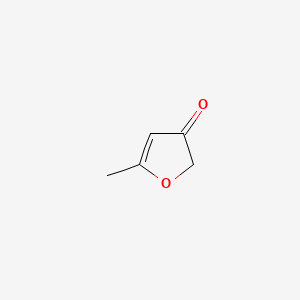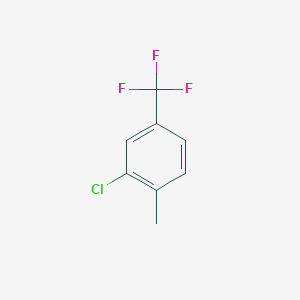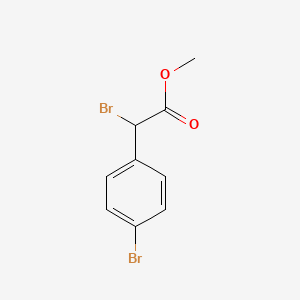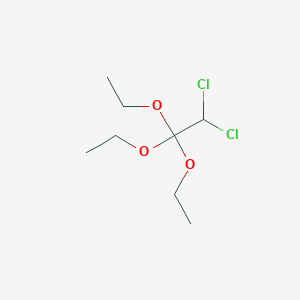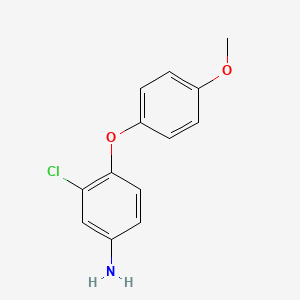
3-氯-4-(4-甲氧基苯氧基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(4-methoxyphenoxy)aniline: is an organic compound with the molecular formula C13H12ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a 4-methoxyphenoxy group at the 4-position
科学研究应用
Chemistry:
3-Chloro-4-(4-methoxyphenoxy)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and polymers .
Biology:
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and antifungal properties .
Medicine:
The compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating infections and other diseases .
Industry:
In the industrial sector, 3-Chloro-4-(4-methoxyphenoxy)aniline is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
Target of Action
It’s worth noting that this compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body .
Mode of Action
Aniline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Aniline and its derivatives are known to be involved in various biochemical processes, including oxidative stress, inflammation, and apoptosis .
Pharmacokinetics
It’s worth noting that aniline derivatives generally have good absorption and distribution profiles due to their lipophilic nature .
Result of Action
It’s worth noting that aniline derivatives can cause various cellular effects, including changes in cell morphology, induction of oxidative stress, and modulation of cell signaling pathways .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of aniline derivatives .
生化分析
Biochemical Properties
3-Chloro-4-(4-methoxyphenoxy)aniline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it may bind to specific active sites on enzymes, altering their catalytic activity and affecting the overall metabolic flux. The nature of these interactions can vary, ranging from competitive inhibition to allosteric modulation, depending on the specific enzyme and the concentration of 3-Chloro-4-(4-methoxyphenoxy)aniline .
Cellular Effects
The effects of 3-Chloro-4-(4-methoxyphenoxy)aniline on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Chloro-4-(4-methoxyphenoxy)aniline may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These changes can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, 3-Chloro-4-(4-methoxyphenoxy)aniline exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 3-Chloro-4-(4-methoxyphenoxy)aniline can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(4-methoxyphenoxy)aniline can change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that 3-Chloro-4-(4-methoxyphenoxy)aniline can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, potentially leading to adaptive responses or toxicity .
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(4-methoxyphenoxy)aniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. Additionally, high doses of 3-Chloro-4-(4-methoxyphenoxy)aniline can result in toxic or adverse effects, including organ damage and altered metabolic activities .
Metabolic Pathways
3-Chloro-4-(4-methoxyphenoxy)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and detoxification pathways .
Transport and Distribution
Within cells and tissues, 3-Chloro-4-(4-methoxyphenoxy)aniline is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its overall efficacy and toxicity, as well as its ability to reach specific target sites within the cell .
Subcellular Localization
The subcellular localization of 3-Chloro-4-(4-methoxyphenoxy)aniline plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may influence cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Substitution: One common method for synthesizing 3-Chloro-4-(4-methoxyphenoxy)aniline involves the nucleophilic substitution of 3-chloroaniline with 4-methoxyphenol. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
-
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of 3-chloroaniline with 4-methoxyphenylboronic acid. This Suzuki-Miyaura coupling reaction is performed in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate in a solvent like ethanol or toluene .
Industrial Production Methods:
Industrial production of 3-Chloro-4-(4-methoxyphenoxy)aniline typically follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions:
-
Oxidation: 3-Chloro-4-(4-methoxyphenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
-
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used .
-
Substitution: The chlorine atom in 3-Chloro-4-(4-methoxyphenoxy)aniline can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
相似化合物的比较
3-Chloro-4-(4-chlorophenoxy)aniline: Similar in structure but with a chlorine atom instead of a methoxy group at the 4-position.
4-(4-Methoxyphenoxy)aniline: Lacks the chlorine atom at the 3-position.
3-Chloro-4-methoxyaniline: Lacks the phenoxy group at the 4-position.
Uniqueness:
3-Chloro-4-(4-methoxyphenoxy)aniline is unique due to the presence of both the chlorine atom and the 4-methoxyphenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-4-(4-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEVZDKXGIAABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
